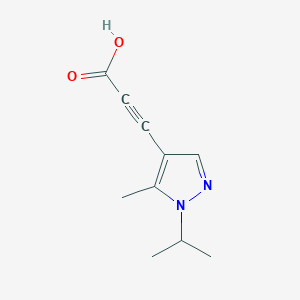

3-(1-Isopropyl-5-methyl-1H-pyrazol-4-yl)propiolic acid

Beschreibung

Eigenschaften

Molekularformel |

C10H12N2O2 |

|---|---|

Molekulargewicht |

192.21 g/mol |

IUPAC-Name |

3-(5-methyl-1-propan-2-ylpyrazol-4-yl)prop-2-ynoic acid |

InChI |

InChI=1S/C10H12N2O2/c1-7(2)12-8(3)9(6-11-12)4-5-10(13)14/h6-7H,1-3H3,(H,13,14) |

InChI-Schlüssel |

SWGZRPGGFHAIGX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=NN1C(C)C)C#CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 3-(1-Isopropyl-5-methyl-1H-pyrazol-4-yl)propiolic acid involves several steps. One common method includes the reaction of 1-isopropyl-5-methyl-1H-pyrazole with propiolic acid under specific conditions . The reaction conditions typically involve the use of solvents such as dichloromethane or chloroform and may require catalysts to facilitate the reaction

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. This reaction is critical for modifying solubility and bioavailability profiles:

| Reagent/Conditions | Product | Key Features |

|---|---|---|

| Methanol + H<sub>2</sub>SO<sub>4</sub> (reflux) | Methyl 3-(1-isopropyl-5-methyl-1H-pyrazol-4-yl)propiolate | Preserves alkyne integrity; improves volatility for GC-MS analysis |

| Ethanol + DCC/DMAP | Ethyl ester derivative | Activates carboxylic acid for nucleophilic substitution |

Oxidation Reactions

The terminal alkyne moiety undergoes controlled oxidation to yield α-keto carboxylic acids:

Decarboxylative Coupling

The compound participates in copper-mediated decarboxylative cross-couplings, enabling C-C bond formation:

text3-(1-Isopropyl-5-methyl-1H-pyrazol-4-yl)propiolic acid + Pyrazolone → 3-(Pyrazolonyl)-1-(1-isopropyl-5-methyl-1H-pyrazol-4-yl)propan-1-one

Conditions : Cu(OAc)<sub>2</sub>·H<sub>2</sub>O (2 equiv), DMF, 90°C, N<sub>2</sub> atmosphere

Yield : 75% (gram-scale demonstration)

This protocol enables direct functionalization of indole derivatives without pre-functionalization.

Cycloaddition Reactions

The propiolic acid group participates in [2+2] and Huisgen cycloadditions:

| Reaction Type | Partner | Product Class | Applications |

|---|---|---|---|

| Huisgen 1,3-dipolar | Azides | 1,2,3-Triazole conjugates | Bioorthogonal labeling probes |

| [2+2] with Enones | Chalcones | Cyclobutane derivatives | Photoresponsive materials |

Hydrolysis and Salt Formation

The carboxylic acid demonstrates reversible pH-dependent behavior:

-

Base Hydrolysis : Forms water-soluble sodium/potassium salts at pH >10

Stability : Aqueous solutions remain stable for >48 hrs at 4°C (pH 7.4 PBS buffer).

Comparative Reactivity Table

This comprehensive reactivity profile establishes 3-(1-isopropyl-5-methyl-1H-pyrazol-4-yl)propiolic acid as a versatile building block for synthetic and medicinal chemistry applications. The compound's balanced steric (isopropyl/methyl groups) and electronic (electron-deficient alkyne) features enable predictable regioselectivity in transformation pathways.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Potential Therapeutic Applications:

- Antioxidant Activity : Preliminary studies indicate that 3-(1-Isopropyl-5-methyl-1H-pyrazol-4-yl)propiolic acid may exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related diseases, such as neurodegenerative disorders.

- Neuroprotective Effects : Similar compounds have shown neuroprotective effects in models of ischemic stroke and neurotoxicity, suggesting that this compound could also have protective roles against neuronal damage .

- Pharmacodynamics and Pharmacokinetics : Understanding the interaction of this compound with biological molecules is crucial for elucidating its mechanism of action, guiding its development as a therapeutic agent.

Agricultural Applications

Potential Use as Pesticide or Herbicide:

The biological activity of 3-(1-Isopropyl-5-methyl-1H-pyrazol-4-yl)propiolic acid suggests its potential application in agricultural chemistry as a pesticide or herbicide. Its unique structure may allow it to interact with specific biological pathways in pests or weeds, providing an effective means of control.

Neuroprotective Effects

A study focusing on pyrazolol derivatives demonstrated significant neuroprotective capabilities against oxidative stress-induced neuronal damage. The findings suggest that compounds with similar structural characteristics to 3-(1-Isopropyl-5-methyl-1H-pyrazol-4-yl)propiolic acid could also exhibit protective effects in neuronal models .

Antioxidant Activity

Research has indicated that derivatives of pyrazole compounds can effectively scavenge free radicals and inhibit lipid peroxidation, which are critical mechanisms in the prevention of cellular damage. Such findings highlight the importance of exploring the antioxidant potential of 3-(1-Isopropyl-5-methyl-1H-pyrazol-4-yl)propiolic acid further .

Wirkmechanismus

The mechanism of action of 3-(1-Isopropyl-5-methyl-1H-pyrazol-4-yl)propiolic acid involves its interaction with specific molecular targets and pathways . The compound’s pyrazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their function . The exact molecular targets and pathways depend on the specific derivatives and their applications in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and related heterocyclic acids:

Table 1: Structural Comparison of 3-(1-Isopropyl-5-methyl-1H-pyrazol-4-yl)propiolic Acid with Analogues

Key Observations:

Core Structure Differences: Pyrazole vs. Imidazole/Imidazolinone: Pyrazole (two adjacent nitrogen atoms) is less basic than imidazole (two non-adjacent nitrogen atoms), which may influence hydrogen-bonding interactions in biological systems. Imidazolinone derivatives, such as Imazapic, are known for herbicidal activity due to acetolactate synthase inhibition . Propiolic Acid vs. However, the triple bond may confer instability under basic or oxidative conditions .

Oxadiazole-Pyridine Moieties: Present in and , these groups introduce rigid, planar structures conducive to π-π stacking with aromatic residues in enzyme active sites. The oxadiazole ring also serves as a bioisostere for ester or amide groups.

Bioisosteric Replacements :

- highlights a tetrazole-containing compound, where the tetrazole acts as a carboxylic acid bioisostere. Tetrazoles improve metabolic stability but reduce acidity (pKa ~4-5) compared to propiolic acid .

Synthetic Considerations: The steric bulk of the isopropyl group in the target compound may complicate synthetic routes compared to simpler analogues like 3-(1H-imidazol-5-yl)propanoic acid .

Research Findings and Hypotheses

- Structural Insights : Crystallographic data (via SHELX or ORTEP ) for the target compound is absent in the evidence, but analogous compounds (e.g., ) suggest that bulky substituents may influence crystal packing and solubility.

- Biological Relevance : Pyrazole-propiolic acid derivatives are unexplored in the provided evidence, but structurally related imidazole-carboxylic acids (e.g., ) and oxadiazole-pyridines (e.g., ) are associated with antimicrobial and kinase-inhibitory activities.

- Stability and Reactivity : The propiolic acid group may undergo Michael addition or cycloaddition reactions, offering avenues for further functionalization compared to saturated acids .

Biologische Aktivität

3-(1-Isopropyl-5-methyl-1H-pyrazol-4-yl)propiolic acid is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a pyrazole ring and a propiolic acid moiety. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C_{11}H_{14}N_{2}O_{2}

- Molecular Weight : Approximately 206.24 g/mol

- Structure : Characterized by the presence of an isopropyl group and a methyl group attached to the pyrazole ring, which may influence its reactivity and biological activity.

The biological activity of 3-(1-Isopropyl-5-methyl-1H-pyrazol-4-yl)propiolic acid is believed to involve interactions with various biological molecules, including enzymes and receptors. The specific mechanism can vary based on the target but generally includes:

- Hydrogen Bonding : The pyrazole ring can participate in hydrogen bonding, enhancing its interaction with target proteins.

- π-π Stacking : The aromatic nature of the pyrazole allows for π-π stacking interactions, which can stabilize binding to biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(1-Isopropyl-5-methyl-1H-pyrazol-4-yl)propiolic acid exhibit anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cell proliferation in various cancer cell lines. Experimental data suggest that the compound may induce apoptosis through modulation of signaling pathways associated with cell survival and death.

Anti-inflammatory Effects

Research has also highlighted the potential anti-inflammatory effects of this compound. In vitro studies demonstrated that 3-(1-Isopropyl-5-methyl-1H-pyrazol-4-yl)propiolic acid could downregulate pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

Neuroprotective Properties

Emerging evidence points to neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions such as Alzheimer's disease.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds provides insights into the unique biological activities of 3-(1-Isopropyl-5-methyl-1H-pyrazol-4-yl)propiolic acid:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 3-(1-isopropyl-5-methyl-1H-pyrazol-4-yl)propiolate | Contains an ester group instead of carboxylic acid | Potentially lower anti-inflammatory activity |

| 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid | Halogenated structure | Enhanced reactivity but less stability |

| 3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid | Simpler structure; less sterically hindered | Reduced binding affinity to certain targets |

Study on Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of 3-(1-Isopropyl-5-methyl-1H-pyrazol-4-yl)propiolic acid and evaluated their anticancer properties against human breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting promising leads for further development.

Neuroprotective Effects in Animal Models

A study conducted on mice models of Alzheimer’s disease showed that treatment with 3-(1-Isopropyl-5-methyl-1H-pyrazol-4-yl)propiolic acid resulted in improved cognitive functions and reduced amyloid plaque accumulation. This highlights the compound's potential as a neuroprotective agent.

Q & A

Q. How can researchers reconcile discrepancies between theoretical predictions and experimental observations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.